molecular formula C17H23FN2O B11839802 N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide

N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide

Cat. No.: B11839802
M. Wt: 290.38 g/mol
InChI Key: AJPOCKSJYOECIY-UHFFFAOYSA-N
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Description

N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the acid-promoted annulation reaction of bindone and heterocyclic ketene aminals . The reaction is carried out in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under reflux conditions . The process involves the generation of bindone from the self-condensation of 1,3-indandione, followed by the reaction with diamines and cysteamine hydrochloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide is unique due to its specific spirocyclic structure and the presence of both fluorine and ethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H23FN2O

Molecular Weight

290.38 g/mol

IUPAC Name

N-ethyl-2-(5-fluorospiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)acetamide

InChI

InChI=1S/C17H23FN2O/c1-2-20-16(21)9-12-11-17(5-7-19-8-6-17)15-10-13(18)3-4-14(12)15/h3-4,10,12,19H,2,5-9,11H2,1H3,(H,20,21)

InChI Key

AJPOCKSJYOECIY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1CC2(CCNCC2)C3=C1C=CC(=C3)F

Origin of Product

United States

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